(+)-trans-alpha-Irone

Description

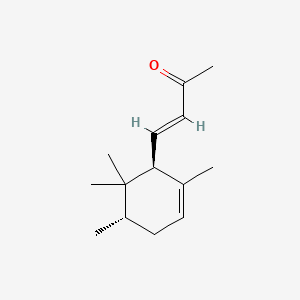

Structure

3D Structure

Properties

CAS No. |

599-45-1 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

(E)-4-[(1S,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m0/s1 |

InChI Key |

JZQOJFLIJNRDHK-SXDPYWSBSA-N |

SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C |

Isomeric SMILES |

C[C@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C |

Canonical SMILES |

CC1CC=C(C(C1(C)C)C=CC(=O)C)C |

Other CAS No. |

90242-81-2 35124-14-2 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of + Trans Alpha Irone

Botanical Sources of Irone Derivatives: A Focus on Iris Species

The primary botanical sources for irone derivatives are a select few species within the vast Iris genus. Notably, Iris pallida and Iris germanica are the most commercially significant for the production of natural irones. unifi.itresearchgate.net These species are cultivated for their rhizomes, often referred to as orris root, which, after a lengthy aging process, develop the characteristic fragrance attributed to irones. researchgate.netperfumerflavorist.com While other species like Iris florentina have been historically used, I. pallida and I. germanica remain the mainstays of the modern perfume industry. scentspiracy.comashs.org

The isomeric distribution of irones, including the prized (+)-trans-alpha-Irone, varies between these species. Iris germanica is noted for having a higher relative content of (+)-cis-alpha-irone, while Iris pallida is characterized by a high concentration of (-)-cis-gamma-irone. ashs.org The specific enantiomeric and isomeric profile is a critical determinant of the final extract's olfactory character and quality.

Geographic Distribution and Varietal Differences

Historically, the cultivation of these fragrant irises has been centered in Europe. Iris pallida, also known as the Dalmatian iris, is native to the Dalmatian coast of Croatia. wikipedia.orgblogspot.com Italy, particularly the region of Tuscany, has a long-standing tradition of cultivating I. pallida. blogspot.comolfactivestudio.com Iris germanica is endemic to the Balkans in central Europe. olfactivestudio.com

Over time, cultivation has expanded to other regions. Today, significant production of both species occurs in France (notably in the Grasse region), Morocco, China, and Turkey. olfactivestudio.com Smaller-scale cultivation also takes place in India and Tunisia. olfactivestudio.com These geographical variations, coupled with different cultivars and agricultural practices, can lead to differences in the chemical composition and, consequently, the aromatic profile of the resulting orris extracts. For instance, there are recognized organoleptic differences between I. pallida from Italy and China and I. germanica from Morocco. perfumerflavorist.com

Some recognized subspecies include Iris pallida subsp. cengialti, Iris pallida ssp. illyrica, and Iris pallida ssp. pseudopallida. wikipedia.org

Localization within Plant Tissues

The valuable irone compounds are not immediately present in the fresh plant but develop over time within the rhizomes. ashs.org The rhizome, an underground plant stem, serves as the primary storage organ for the precursors of irones, known as iridals. researchgate.net These precursors are odorless in the freshly harvested rhizomes. perfumerflavorist.com It is during a crucial and extended post-harvest aging and drying period, traditionally lasting three to five years, that enzymatic and oxidative processes convert these iridals into the fragrant irones. perfumerflavorist.comgoogle.com While the rhizomes are the focal point of irone production, trace amounts of irone-type compounds have also been detected in the flowers of some Iris species. researchgate.net The cuticle of the rhizome has also been suggested to contain irones, particularly cis-γ-Irone. unifi.it

Extraction Techniques for Irone-Containing Natural Materials

The journey from aged iris rhizome to a usable fragrance ingredient involves sophisticated extraction techniques designed to capture the delicate aromatic molecules.

Traditional Hydrodistillation and Solvent Extraction Principles

Two primary traditional methods have been employed for the extraction of irones: hydrodistillation and solvent extraction. google.comgoogle.com

Hydrodistillation , or steam distillation, involves passing steam through the powdered, aged rhizomes. google.comgoogle.com The steam volatilizes the aromatic compounds, including irones, which are then condensed and collected. This process yields a waxy, semi-solid substance known as "orris butter" or "beurre d'iris". unifi.itsylvaine-delacourte.com Orris butter is a complex mixture containing not only irones but also a significant amount of fatty acids, such as myristic acid, which are naturally present in the rhizomes. olfactivestudio.comsylvaine-delacourte.com The irone content in orris butter typically ranges from 8% to 20%. olfactivestudio.com

Solvent extraction offers an alternative to distillation. In this method, a volatile organic solvent, such as hexane (B92381) or ethanol, is used to wash the powdered rhizome material. perfumerflavorist.comwits.ac.za The solvent dissolves the aromatic compounds, and after the solvent is evaporated, a concentrated, resinous mass called a resinoid is obtained. perfumerflavorist.comscentspiracy.com Orris resinoids generally have a lower irone concentration, typically between 1% and 3%. perfumerflavorist.com Further processing of the resinoid with alcohol can yield an absolute, which has a higher concentration of irones. sylvaine-delacourte.com

Modernized Isolation Protocols and Optimization

The lengthy maturation period required for irone development presents a significant economic and logistical challenge. perfumerflavorist.com This has spurred research into methods to accelerate the process. Modernized protocols often focus on shortening the maturation time and optimizing extraction efficiency.

One innovative approach involves the use of microorganisms or enzymes to expedite the conversion of iridals to irones. ashs.orgwits.ac.za For example, treating fresh rhizomes with specific bacterial strains, such as Rahnella aquatilis, has been shown to produce irones in a matter of days rather than years. ashs.org Similarly, enzymatic processes using oxidoreductases like lipoxidase (B8822775) have been developed to rapidly oxidize irone precursors. wits.ac.zawits.ac.za These biotechnological methods can significantly increase the yield of irones compared to traditional aging. researchgate.net

Furthermore, advancements in analytical and extraction technology have led to more refined isolation techniques. Headspace solid-phase microextraction (HS-SPME) has been explored as a rapid and efficient method for analyzing and quantifying irones in rhizomes, offering a less time-consuming alternative to conventional solid-liquid extraction. researchgate.net The optimization of extraction parameters, such as the choice of solvent and temperature, continues to be an area of focus to maximize the yield and quality of the final irone-rich product. wits.ac.za

Quantitative Distribution of (+)-trans-alpha-Irone in Natural Extracts

The concentration of irones, and specifically (+)-trans-alpha-Irone, is a critical measure of the quality and value of an orris extract. unifi.it The total irone content in the final product can vary significantly depending on the Iris species, geographic origin, age of the rhizomes, and the extraction method used.

For example, orris butter produced via hydrodistillation is often standardized to specific irone concentrations, such as 8% or 15%. perfumerflavorist.com The absolute, a more refined product, can have an irone content as high as 65% to 85%. sylvaine-delacourte.com

Studies have shown distinct differences in the isomeric composition between species. Iris germanica concrete may contain around 60% alpha-irone (B1206951) and 40% gamma-irone (B1235832) out of the total irone content, whereas Iris pallida shows the opposite ratio. olfactivestudio.com A detailed analysis of an Iris germanica butter revealed a composition of approximately 0.91% (+)-trans-α-irone, 61.48% (-)-cis-α-irone, 0.71% β-irone, and 37.60% (-)-cis-γ-irone. semanticscholar.org In contrast, extracts from Iris pallida are characterized by a high content of (-)-cis-gamma-irone. ashs.org The enantiomeric distribution is also crucial, with specific enantiomers of each irone isomer possessing distinct olfactory properties. tandfonline.com

The table below summarizes the typical irone content in different types of orris extracts.

| Extract Type | Typical Total Irone Content | Key Characteristics |

| Orris Butter (Concrete) | 8% - 20% | Waxy, semi-solid product of hydrodistillation; contains fatty acids. perfumerflavorist.comolfactivestudio.com |

| Orris Resinoid | 1% - 3% | Pasty mass from solvent extraction. perfumerflavorist.com |

| Orris Absolute | 65% - 85% | Highly concentrated product derived from further processing of butter or resinoid. sylvaine-delacourte.com |

Research has also focused on selecting high-producing clones of Iris species to improve yields. For instance, selected clones of I. pallida have demonstrated the potential to yield significantly more irones compared to traditional genotypes. ashs.org

Biosynthetic Pathways and Enzymology of + Trans Alpha Irone

Precursor Identification: Iridals as Oxidative Degradation Products of Triterpenoids

The characteristic aroma of irones, including (+)-trans-alpha-Irone, is notably absent in freshly harvested Iris rhizomes. The scent develops over a prolonged storage period, a phenomenon that pointed researchers towards the existence of precursor molecules. bris.ac.uk It is now understood that irones are the result of oxidative degradation of a specific class of C31-triterpenoids known as iridals. bris.ac.ukresearchgate.netescholarship.org These iridals, which can be monocyclic or bicyclic, are the true secondary metabolites produced by the plant. bris.ac.ukrsc.org

The structure of irones does not adhere to the typical isoprene (B109036) rule, particularly due to a methyl group at the C(2) position of the ring, which initially obscured their terpenoid origin. bris.ac.uk However, the discovery of cycloiridals and monocyclic iridals in the rhizomes of various Iris species provided the missing link. bris.ac.uk These complex triterpenoids undergo oxidative cleavage to yield the C14-irone skeleton. bris.ac.ukresearchgate.net

Several iridal-type triterpenoids have been isolated and characterized from different Iris species. For instance, Iris tectorum has yielded iridals with a rearranged homofarnesyl side chain. researchgate.net Similarly, a monocyclic C31-triterpenoid was isolated from the rhizomes of Iris versicolor. researchgate.net The cytotoxicity of various iridals from Iris germanica has also been studied, highlighting the diverse biological activities of these precursor molecules. researchgate.net

Involvement of the Isoprenoid Pathway (Mevalonate and MEP Pathways) in Iridal (B600493) Biosynthesis

The fundamental building blocks for the biosynthesis of iridals, like all terpenoids, are derived from the isoprenoid pathway. nih.govkegg.jp This pathway generates the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which serve as the universal precursors for the vast array of terpenoid structures. nih.govkegg.jp Plants utilize two distinct pathways to produce IPP and DMAPP, segregated within different cellular compartments: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netfrontiersin.org

The MVA pathway, located in the cytosol, is primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. kegg.jpresearchgate.net Conversely, the MEP pathway operates in the plastids and typically supplies the precursors for monoterpenes, diterpenes, and carotenoids. kegg.jppnas.org Given that iridals are triterpenoids, their biosynthesis is predominantly dependent on the MVA pathway for the supply of IPP and DMAPP. researchgate.netjetir.org

Early Stages: Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.govresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP. researchgate.netresearchgate.net The enzyme isopentenyl diphosphate isomerase (IDI) then catalyzes the interconversion of IPP and its isomer, DMAPP. frontiersin.orgwikipedia.org

The MEP pathway, while less central to triterpenoid (B12794562) biosynthesis, also produces IPP and DMAPP. It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to yield 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govpnas.org A series of enzymatic reactions then convert DXP into IPP and DMAPP. nih.govresearchgate.net

| Pathway | Starting Molecules | Key Intermediate | Primary Products | Cellular Location |

| Mevalonate (MVA) Pathway | Acetyl-CoA | Mevalonate | IPP, DMAPP | Cytosol |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | IPP, DMAPP | Plastids |

Squalene (B77637) and Oxidosqualene as Intermediates

The C5 units, IPP and DMAPP, are sequentially condensed to form larger prenyl diphosphates. For triterpenoid biosynthesis, two molecules of farnesyl diphosphate (FPP), a C15 compound, are joined head-to-head to form the C30 hydrocarbon, squalene. jetir.org This reaction is catalyzed by squalene synthase. jetir.org

Squalene itself is a linear molecule. The crucial step leading to the vast diversity of triterpenoid skeletons is the epoxidation of squalene to form (3S)-2,3-oxidosqualene. jetir.orgbiorxiv.org This reaction is carried out by the enzyme squalene epoxidase. jetir.orgbiorxiv.org 2,3-Oxidosqualene (B107256) is the last common precursor for the biosynthesis of both sterols and other triterpenoids, including the iridals. researchgate.netmdpi.com The cyclization of this epoxide, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), initiates a cascade of reactions that form the characteristic polycyclic structures of triterpenoids. nycu.edu.twoup.comnih.gov

Role of Cycloartenol (B190886) and Related Sterol Biosynthesis in Iridal Formation

The cyclization of 2,3-oxidosqualene is a pivotal branch point in triterpenoid metabolism. In plants, this cyclization can lead to the formation of various cyclic triterpenes, with cycloartenol being the primary precursor for phytosterols. mdpi.comnih.govplos.org The biosynthesis of iridals is thought to proceed through a cyclization mechanism that shares features with sterol biosynthesis but ultimately diverges to produce the unique iridal skeleton. nycu.edu.tw

It has been proposed that the formation of the iridal skeleton involves a B-ring boat conformation during the cyclization of oxidosqualene, a hypothesis supported by the identification of a marneral (B1261729) synthase in Arabidopsis thaliana that produces an iridal skeleton triterpenoid. nycu.edu.tw

Cycloartenol Synthase (CAS) Activity

The enzyme responsible for the formation of cycloartenol from 2,3-oxidosqualene is cycloartenol synthase (CAS). plos.orgwikipedia.org CAS is an oxidosqualene cyclase that catalyzes a complex cyclization and rearrangement cascade to produce the characteristic pentacyclic structure of cycloartenol, which includes a cyclopropane (B1198618) ring. researchgate.netwikipedia.org While CAS is central to the biosynthesis of plant sterols, the enzymes involved in iridal biosynthesis, though related, catalyze a different cyclization pattern. nih.govplos.org Some plants, like Arabidopsis, have been shown to possess dual pathways for sterol synthesis, proceeding through both cycloartenol and lanosterol, the latter being the typical sterol precursor in animals and fungi. nih.gov This highlights the evolutionary plasticity of oxidosqualene cyclases.

Post-Cycloartenol Transformations Relevant to Iridal Structure

While cycloartenol itself is not the direct precursor to iridals, the enzymatic machinery for its modification provides a framework for understanding the transformations that could lead to the iridal structure. The biosynthesis of sterols from cycloartenol involves a series of enzymatic steps, including the opening of the cyclopropane ring and various demethylations and isomerizations. plos.orgnih.gov

The formation of the iridal skeleton from 2,3-oxidosqualene is thought to involve a specific cyclization cascade that leads to a bicyclic intermediate. bris.ac.uk This intermediate then undergoes further rearrangements and oxidations to form the diverse array of iridals found in Iris species. bris.ac.ukrsc.org For instance, a plausible biosynthetic pathway for bicyclic iridals involves the oxidation of a monocyclic iridal precursor, followed by an intramolecular ene-type reaction to form a spiro bicyclic skeleton. rsc.org Subsequent functionalizations, such as hydroxylation and dehydrogenation, would then lead to the various known iridals. rsc.org

Enzymatic Conversion of Iridals to Irone Isomers

The direct precursors to irones in plants like Iris germanica are a class of C30 triterpenoids known as iridals. academie-sciences.frnih.gov For many years, the precise mechanism for the oxidative degradation of iridals into the C14-irone molecules remained poorly understood. academie-sciences.frnih.gov It is known that this conversion happens during a lengthy aging and curing process of the iris rhizomes, which can take several years. academie-sciences.fr This traditional method is inefficient, prompting research into accelerated enzymatic processes. academie-sciences.frwits.ac.za Studies have explored the use of various enzymes, including oxidoreductases, to facilitate the conversion, highlighting the oxidative nature of this critical step. wits.ac.zacnr.it

Proposed Bifunctional Methyltransferase and Cyclase (bMTC) Mechanism

The native biosynthetic pathway for irones was first proposed based on radiolabelling studies. researchgate.netresearchgate.net This foundational research led to the hypothesis of a bifunctional methyltransferase and cyclase (bMTC) enzyme. researchgate.netgoogle.com This proposed enzyme is thought to catalyze two distinct but coordinated reactions: the transfer of a methyl group from a donor like S-adenosylmethionine (SAM) onto an alkene precursor, followed by the cyclization of the intermediate to form the characteristic irone ring structure. researchgate.netresearchgate.net In the native pathway within the iris plant, this bMTC is hypothesized to convert the triterpenoid precursor, iridal, directly into cycloiridal, which is then further processed to yield irones. researchgate.netresearchgate.net However, this specific plant-based bMTC enzyme has not yet been identified. google.com

Identification and Characterization of Key Enzymes (e.g., promiscuous methyltransferase/cyclase (pMT))

While the native iris bMTC remains elusive, research has successfully identified alternative enzymes capable of performing the necessary chemical transformations. A significant breakthrough came from the discovery of a promiscuous methyltransferase (pMT) from Streptomyces species, which can convert the substrate psi-ionone into α-irone isomers. google.comresearchgate.net This enzyme, initially designated pMT1, was identified through screening for its ability to methylate and cyclize non-native substrates. google.comresearchgate.net

Initial experiments using cell lysates containing the pMT1 enzyme and psi-ionone as the substrate confirmed the production of both trans-α-irone and cis-α-irone. researchgate.net This discovery provided a viable enzymatic route to irone biosynthesis, bypassing the complexities of the native iridal pathway and offering a platform for biotechnological production. researchgate.netdntb.gov.ua Further characterization involved quantifying the products and exploring the enzyme's substrate flexibility and reaction mechanism. researchgate.netacs.org

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Characteristics |

| pMT1 | Streptomyces sp. | psi-ionone, S-adenosylmethionine (SAM) | trans-α-irone, cis-α-irone, β-irone | A promiscuous enzyme capable of catalyzing both methylation and cyclization on a non-native substrate. google.comresearchgate.net |

| SaMT | Streptomyces albireticuli | psi-ionone, SAM | trans-α-irone, cis-α-irone | A methyltransferase identified for its promiscuous activity to convert psi-ionone to irone. google.com |

Structure-Guided Enzyme Engineering for Enhanced Biosynthesis

The initially identified wild-type pMT enzyme had low activity and specificity, producing a mixture of irone isomers. researchgate.netnih.gov To overcome these limitations, scientists employed structure-guided enzyme engineering. By analyzing the crystal structure of the pMT enzyme, researchers identified key amino acid residues in the active site that could be mutated to improve its performance. researchgate.net

This rational design approach led to the creation of several generations of pMT mutants with dramatically enhanced capabilities. For instance, a mutant known as pMT7, which contained six specific mutations (Y200F, S182E, L273V, L180A, A202L, and Y65F), showed significantly improved production of cis-α-irone. acs.org Further engineering efforts, focused on the dimer interface region of the enzyme, resulted in the pMT12 mutant. nih.gov This optimized enzyme exhibited a 1.6 to 4.8-fold higher catalytic rate (kcat) than previous versions and increased the proportion of the desired cis-α-irone in the product mixture to approximately 83%. nih.gov These engineered enzymes have demonstrated the potential for efficient, large-scale production of specific irone isomers, with studies reporting cis-α-irone titers of ~86 mg/L from glucose in bioreactors and ~121.8 mg/L from psi-ionone via biotransformation. researchgate.netnih.govnih.gov

| Mutation in pMT | Effect on Performance | Fold Improvement (Activity) | Fold Improvement (Specificity) |

| Y200F, S182E, L273V | Improved catalytic efficiency and selectivity for cis-α-irone. | >10,000 | >1,000 |

| pMT12 Mutant | Increased catalytic rate (kcat) and enhanced the percentage of cis-α-irone. nih.gov | ~1.6-4.8x higher kcat | Increased cis-α-irone to ~83% of total irones. nih.gov |

Genetic Basis of Irone Biosynthesis: Identification of Relevant Gene Families (e.g., Terpenoid Synthases, Cytochrome P450s)

The biosynthesis of (+)-trans-alpha-Irone is rooted in the expression of specific gene families that encode the necessary enzymes for its multi-step pathway. While the complete genetic blueprint in Iris species is still under investigation, key gene families, including Terpenoid Synthases and Cytochrome P450s, have been identified as crucial players.

Terpenoid Synthases (TPS): This large family of enzymes is responsible for creating the vast diversity of terpenoid skeletons found in plants. researchgate.net In Iris germanica, transcriptomic studies have identified numerous TPS genes. researchgate.netconnectedpapers.com These enzymes catalyze the initial steps of terpenoid biosynthesis, converting universal precursors like geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) into a variety of linear and cyclic terpenes. researchgate.net Although a specific TPS for the C30 iridal backbone has not been definitively characterized, the TPS gene family is fundamental for producing the foundational structures that are later modified to become iridals.

Cytochrome P450s (CYPs): Cytochrome P450s are a superfamily of heme-containing monooxygenases that catalyze a wide range of oxidative reactions in natural product biosynthesis. nih.govmdpi.com Their primary role involves the insertion of an oxygen atom into a substrate, often leading to hydroxylation. wikipedia.orgjst.go.jp In the context of irone biosynthesis, CYPs are believed to be critical for the oxidative modifications of the initial triterpene skeleton to form the various iridals. acs.org For example, the 16-hydroxylation of iridal is a reaction mediated by a Cytochrome P450 enzyme. acs.org These oxidative steps are essential for creating the specific chemical structures of the iridal precursors that are ultimately cleaved to form the final irone molecules.

| Gene Family | Proposed Function in Irone Biosynthesis |

| Terpenoid Synthases (TPS) | Catalyze the formation of the initial C30 triterpenoid backbone, the precursor to iridals. researchgate.netresearchgate.net |

| Cytochrome P450s (CYPs) | Mediate oxidative reactions, such as hydroxylation, to convert the triterpenoid skeleton into various iridal precursors. jst.go.jpacs.org |

Chemical Synthesis and Stereoselective Approaches to + Trans Alpha Irone

Traditional Synthetic Strategies

Traditional methods for synthesizing irones, including the alpha-isomer, have historically relied on cyclization reactions of acyclic precursors. These strategies often result in mixtures of various isomers, necessitating further purification.

Acid-Catalyzed Cyclization of Ionone/Citral (B94496) Precursors

A foundational method for irone synthesis involves the acid-catalyzed cyclization of pseudoionone (B86502) precursors. google.com Pseudoionones are typically prepared through the aldol (B89426) condensation of citral with acetone (B3395972). perfumerflavorist.comwpmucdn.com The subsequent cyclization is induced by various acids, with the choice of acid influencing the resulting isomer ratio. perfumerflavorist.comwpmucdn.com

Brønsted acids like sulfuric acid and phosphoric acid, as well as Lewis acids such as boron trifluoride and tin tetrachloride, have been employed as cyclizing agents. google.comperfumerflavorist.com The reaction conditions, including acid concentration and temperature, play a critical role. For instance, using 60% to 85% sulfuric acid at temperatures between 10°C and 20°C favors the formation of α-irone. google.com Similarly, phosphoric acid is often preferred for synthesizing α-ionone, a related compound. scentree.co The cyclization of pseudoionone is believed to proceed through the formation of a tertiary carbocation intermediate after protonation of the terminal double bond, followed by an intramolecular attack to form the six-membered ring. wpmucdn.com

One study optimized the cyclization of 9,10-cyclomethylene pseudoionones using chlorosulfonic acid at -70 ℃, achieving a 90.1% combined yield of irone isomers, with α-irone constituting 60.2% of the mixture. ciac.jl.cnciac.jl.cn

Isomerization and Cyclization of Allenic Ketones

An alternative strategy involves the isomerization and cyclization of allenic ketones. A patented process describes the conversion of 8-(2',2'-dimethylcyclopropyl)-6-methyl-4,5-octadien-2-one to a mixture of α- and β-irones. This process uses an acid catalyst, such as sulfuric acid, to first isomerize the allenic ketone to a conjugated dienone, which then undergoes thermal cyclization. This method highlights the versatility of different starting materials in accessing the irone scaffold. Another approach describes an iron-catalyzed cycloisomerization of aryl allenyl ketones to produce 3-arylidene-indan-1-ones, demonstrating the potential of metal catalysis in related cyclization reactions. acs.org

Formation of Racemic Mixtures and Isomer Ratios

A significant characteristic of traditional chemical syntheses of irone is the formation of racemic mixtures containing multiple isomers. researchgate.net The acid-catalyzed cyclization of pseudoionone or its derivatives typically yields a mixture of α-, β-, and sometimes γ-irones. ciac.jl.cn Furthermore, both cis and trans diastereomers of α-irone are often produced. google.com For example, a commercially available irone mixture, Irone Alpha, is reported to contain approximately 42% cis-α-irones, 53% trans-α-irones, and 5% β-irones. google.com

The ratio of these isomers is highly dependent on the reaction conditions. Unoptimized cyclization conditions can lead to a nearly 1:1 ratio of trans-α-irone and β-irone, which requires costly separation processes. In one documented synthesis using 80% sulfuric acid, the resulting isomer ratio was 45.6% α-trans, 43.3% α-cis, and 11.1% β-irone. google.com The inherent lack of stereocontrol in these methods necessitates purification steps, such as fractional distillation or preparative gas chromatography, to isolate the desired (+)-trans-alpha-Irone.

Table 1: Isomer Ratios in Traditional Irone Synthesis

| Method | Catalyst | Conditions | α-trans-Irone (%) | α-cis-Irone (%) | β-Irone (%) | γ-Irone (%) | Source |

|---|---|---|---|---|---|---|---|

| Cyclization of 9,10-cyclomethylene pseudoionones | Chlorosulfonic acid | -70 ℃, 45 min | 60.2 (as total α) | 29.0 | 8.0 | ciac.jl.cnciac.jl.cn | |

| Cyclization of pseudoirones | 80% Sulfuric acid | 0 to 5°C | 45.6 | 43.3 | 11.1 | google.com | |

| Commercial Mixture (Irone Alpha) | Not specified | Not specified | 53.0 | 42.0 | 5.0 | google.com |

Stereoselective and Enantioselective Synthesis Methods

To overcome the limitations of traditional methods, which produce complex isomer mixtures, significant research has focused on developing stereoselective and enantioselective routes to specific irone isomers like (+)-trans-alpha-Irone. These methods often employ biocatalysis and chiral auxiliaries to control the stereochemical outcome.

Lipase-Mediated Kinetic Resolution of Racemic Mixtures

A prominent strategy for obtaining enantiomerically pure irones is the lipase-mediated kinetic resolution of racemic mixtures. mdpi.com This enzymatic process relies on the differential reaction rates of enantiomers with a lipase (B570770) enzyme. mdpi.com The process typically involves the resolution of racemic alcohols or their esters. mdpi.com

In the context of irone synthesis, a common approach is to first reduce a racemic mixture of irone isomers (like commercial Irone Alpha®) to the corresponding irols (alcohols). cnr.it A lipase, such as Lipase PS from Pseudomonas cepacia, is then used to selectively acylate one of the enantiomers of the irols. cnr.it This creates a mixture of an acylated irol and the unreacted irol enantiomer, which can then be separated. academie-sciences.fr For example, lipase-mediated acetylation can resolve racemic α-irols, which are precursors to α-irones. researchgate.net

While effective, these lipase-mediated resolutions can be complex, sometimes requiring multiple steps of oxidation, reduction, and separation to isolate the desired pure enantiomer. google.com The efficiency of the resolution is often quantified by the enantiomeric excess (ee) achieved.

Enantioselective Reduction and Epoxidation Strategies

More advanced stereoselective syntheses involve enantioselective reductions and epoxidations at key steps. One sophisticated approach begins with the epoxidation of a commercial α-irone mixture using an agent like 3-chloroperbenzoic acid. academie-sciences.fr This creates a mixture of diastereomeric epoxides, such as (±)-4,5-epoxy-4,5-dihydro-cis-α-irone and (±)-4,5-epoxy-4,5-dihydro-trans-α-irone, which can be separated by chromatography. academie-sciences.frresearchgate.net

The separated racemic epoxides can then be subjected to further stereoselective transformations. For instance, the racemic epoxy-alcohols derived from the reduction of these epoxides can be resolved using lipase-mediated kinetic resolution. academie-sciences.frresearchgate.net The resulting enantiomerically pure epoxy-alcohols serve as key intermediates. cnr.it These can be converted to the target (+)-trans-alpha-Irone through a series of reactions, including deoxygenation with reagents like sodium iodide and trimethylchlorosilane, which can achieve high enantiomeric purity (e.g., 98% ee). cnr.it Highly enantioselective epoxidation of α,β-unsaturated esters using chiral dioxiranes has also been demonstrated as a powerful tool for creating chiral building blocks in organic synthesis. nih.gov

Table 2: Key Reagents in Stereoselective Irone Synthesis

| Step | Reagent/Catalyst | Function | Source |

|---|---|---|---|

| Kinetic Resolution | Lipase PS (Pseudomonas cepacia) | Selective acylation of one irol enantiomer | cnr.it |

| Epoxidation | 3-Chloroperbenzoic acid (m-CPBA) | Formation of diastereomeric epoxides from α-irone | academie-sciences.fr |

| Deoxygenation | Sodium Iodide / Trimethylchlorosilane | Removal of epoxide oxygen to form the alkene | cnr.it |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Reduction of ketone (irone) to alcohol (irol) | cnr.it |

Divergent Synthesis from Chiral Precursors

The synthesis of specific enantiomers of α-irone, such as (+)-trans-α-irone, often employs divergent strategies starting from a common chiral precursor. This approach allows for the generation of multiple stereoisomers from a single chiral starting material by altering the reaction sequence or reagents.

A notable example involves the use of racemic cis- and trans-α-irone mixtures, which are commercially available. These mixtures can be separated into their respective diastereomers. One documented method involves the initial chromatographic separation of (±)-4,5-epoxy-4,5-dihydro-cis-α-irone from the corresponding trans-epoxy diastereomer. The separated epoxy-trans-α-irone can then be subjected to reduction, for instance with sodium borohydride, followed by esterification to facilitate the separation of diastereomeric derivatives. researchgate.net

Kinetic resolution, often enzyme-mediated, is a key step in these divergent pathways. For instance, the racemic allylic alcohols derived from the separated epoxy-irones can be resolved using lipases, such as Lipase PS from Amano, to obtain enantiomerically pure precursors. researchgate.net This enzymatic resolution selectively acylates one enantiomer, allowing for the separation of the acetylated and unacetylated forms, which can then be individually converted to the desired (+)- or (-)-trans-α-irone. academie-sciences.fr

Another strategy starts with the resolution of (±)-2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid. This racemic acid can be resolved through crystallization of its salt with a chiral amine or via enzymatic hydrolysis of its corresponding ester. The resulting enantiomerically pure acid serves as a versatile chiral building block for the synthesis of both cis- and trans-α-irone enantiomers. researchgate.net

Comparison of Chemical and Biotechnological Synthesis Yields and Purity

The production of α-irone can be broadly categorized into chemical synthesis and biotechnological methods, each with distinct advantages and disadvantages regarding yield and purity.

Chemical Synthesis:

Traditional chemical synthesis routes often begin with precursors like citral and acetone to form pseudoionone, which is then cyclized using acids. researchgate.net The choice of acid catalyst significantly influences the isomeric ratio of the final product. While strong acids like sulfuric acid tend to favor the formation of β-ionone, phosphoric acid preferentially yields α-ionone. researchgate.net Lewis acids such as boron trifluoride can be used to obtain γ-ionone. researchgate.net However, these chemical methods typically produce racemic mixtures of various irone isomers, including α- and β-irones. researchgate.net For instance, a commercially available synthetic irone mixture, Irone Alpha®, is reported to contain approximately 42% cis-α-irones, 53% trans-α-irones, and 5% β-irones. google.com Achieving high purity of a specific isomer like (+)-trans-α-irone from such a mixture necessitates extensive and often costly purification steps, such as preparative gas chromatography or chiral stationary phase chromatography. academie-sciences.fr One patented chemical process involving the acid-catalyzed isomerization of 8-(2',2'-dimethylcyclopropyl)-6-methyl-4,5-octadien-2-one reports isolating cis-α-irone with 85% chemical purity after distillation.

Biotechnological Synthesis:

Biotechnological approaches, particularly those involving microbial fermentation, have emerged as a promising alternative. These methods offer the potential for producing specific irone isomers with high selectivity, starting from renewable feedstocks like glucose. researchgate.neta-star.edu.sg

A significant breakthrough involves the engineering of a promiscuous methyltransferase/cyclase (pMT) in Escherichia coli. researchgate.net This engineered microorganism can convert psi-ionone, derived from lycopene, directly into irones. Through fed-batch fermentation in a 5-liter bioreactor, this process has yielded approximately 86.0 mg/L of cis-α-irone and 35.6 mg/L of β-irone. Notably, this method demonstrates improved purity over some natural extracts, with a reduced contamination of β-irone (29% compared to 40-50% in some natural extracts).

Another biotechnological approach utilizes enzymes to process iris rhizomes. One study using crude soybean lipoxidase (B8822775) to oxidize macerated fresh orris root reported yields of around 696 mg of irone per kilogram of dry orris root, which was higher than the approximately 530 mg/kg obtained through traditional processing. researchgate.net An enzymatic method applied to Iris pallida rhizomes yielded a mixture containing 4% (+)-trans-α-irone. researchgate.net

The key advantage of biotechnological routes is the potential for high stereoselectivity, directly producing the desired enantiomer and reducing the need for complex purification steps. For example, chiral gas chromatography analysis has shown that while chemical synthesis produces all four α-irone isomers, certain biotechnological methods can produce only two, with one being the predominant product. google.com

Interactive Data Tables

Table 1: Comparison of α-Irone Synthesis Methods

| Synthesis Method | Starting Material(s) | Key Reagents/Organisms | Product(s) | Reported Yield | Reported Purity |

| Chemical Synthesis | |||||

| Acid-Catalyzed Cyclization | Pseudoionone | Phosphoric Acid | α-Ionone | >90% isomeric purity for α-isomer researchgate.net | Mixture of isomers |

| Isomerization | 8-(2',2'-dimethylcyclopropyl)-6-methyl-4,5-octadien-2-one | H2SO4 or AlCl3 | α- and β-irone mixture | - | 85% chemical purity for cis-α-irone after distillation |

| Biotechnological Synthesis | |||||

| Microbial Fermentation | Glucose | Engineered E. coli with pMT | cis-α-Irone, β-Irone | 86.0 mg/L cis-α-irone, 35.6 mg/L β-irone | Reduced β-irone (29%) |

| Enzymatic Processing | Fresh Orris Root | Crude Soybean Lipoxidase | α- and γ-Irones | ~696 mg/kg dry root researchgate.net | Mixture of isomers |

| Enzymatic Processing | Iris pallida Rhizomes | - | Irone Mixture | - | 4% (+)-trans-α-irone researchgate.net |

Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Characterization

Chromatographic Separation Techniques for Irone Isomers

The separation of irone isomers, which include enantiomers and diastereomers, is a significant analytical challenge due to their structural similarities. tandfonline.com Chiral chromatography, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are primary methods employed for their resolution. tandfonline.comtandfonline.com

Chiral Chromatography (e.g., Chiralcel OD-H columns)

Chiral chromatography is a powerful technique for the separation of enantiomers. gcms.cz Columns with chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. The Chiralcel OD-H column, which contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, is particularly effective for resolving irone isomers. uvison.comcromlab.esnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for the separation of the enantiomers. For instance, a Chiralcel OD-H column can be used to separate the enantiomers of various compounds, demonstrating its versatility. nih.govchromatographyonline.com The selection of the mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. nih.govhplc.eu

Table 1: Chiralcel OD-H Column Specifications

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | cromlab.es |

| Particle Size | 5 µm | uvison.commz-at.de |

| Column Dimensions (ID x L) | 4.6 mm x 150 mm, 4.6 mm x 250 mm | cromlab.esct-k.com |

| Typical Mobile Phase | Hexane (B92381)/Isopropanol mixtures | nih.gov |

| Temperature Limit | 0 to 40°C | hplc.euct-k.com |

| Pressure Limit | < 300 Bar (4350 psi) | ct-k.comchiraltech.com |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are instrumental in separating the various isomers of irone. tandfonline.comtandfonline.com The choice between GC and HPLC often depends on the volatility and thermal stability of the compounds being analyzed.

Gas Chromatography (GC):

GC is a highly effective technique for separating volatile compounds like irones. chromatographyonline.com When coupled with a chiral stationary phase, GC can resolve enantiomers. gcms.cz For instance, modified cyclodextrins are used as stationary phases in capillary GC to separate all ten irone stereoisomers. tandfonline.com The resolution of irone isomers can be achieved on columns like the Rt-βDEXcst, where all enantiomeric pairs are separated without overlap. gcms.cz The use of a sniffing device attached to the GC outlet allows for the olfactory evaluation of the separated enantiomers. tandfonline.com

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org For non-volatile or thermally sensitive compounds, HPLC is the preferred method. In the context of irones, HPLC with a chiral stationary phase, such as the Chiralcel OD-H, is employed for enantioselective separation. nih.govresearchgate.net Normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is effective in separating structural isomers based on their affinity for the polar surface. wikipedia.org The composition of the mobile phase can be adjusted to optimize the separation of the irone isomers. researchgate.net

Table 2: Comparison of GC and HPLC for Irone Isomer Separation

| Technique | Principle | Stationary Phase Example | Advantages for Irone Separation | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Modified cyclodextrins (e.g., Rt-βDEXcst) | High resolution of volatile isomers, can be coupled with a sniffing port for olfactory analysis. | tandfonline.comgcms.cz |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Chiralcel OD-H (cellulose-based) | Suitable for less volatile isomers, excellent for enantioseparation with chiral columns. | wikipedia.orgresearchgate.net |

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic methods are indispensable for the detailed structural elucidation and stereochemical assignment of (+)-trans-alpha-Irone. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods like Optical Rotation and Circular Dichroism (CD) provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. softbeam.net Both ¹H and ¹³C NMR provide detailed information about the connectivity and spatial arrangement of atoms. For (+)-trans-alpha-Irone, NMR is crucial for establishing the relative configuration of the substituents on the cyclohexene (B86901) ring and the conformation of the molecule. cnr.it The Nuclear Overhauser Effect (NOE) is a particularly useful NMR technique that can establish the cis or trans relationship between protons that are close in space.

Mass Spectrometry (MS) for Isomer Identification and Fragmentation Patterns

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.govspectrabase.com When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the different irone isomers present in a mixture. nih.govnist.gov The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure and can be used to distinguish between isomers. While mass spectrometry itself does not typically differentiate between stereoisomers, its coupling with chiral chromatography allows for their individual identification.

Table 3: Spectroscopic Data for alpha-Irone (B1206951)

| Spectroscopic Technique | Observed Data / Application | Reference |

|---|---|---|

| ¹³C NMR | Provides information on the carbon skeleton. Data available on PubChem. | nih.govnih.gov |

| Mass Spectrometry (GC-MS) | Molecular Weight: 206.32 g/mol. Provides characteristic fragmentation patterns for identification. | nih.govnih.gov |

Optical Rotation and Circular Dichroism (CD) for Absolute Stereochemistry

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that provide information about the absolute stereochemistry of chiral molecules.

Optical Rotation: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are characteristic of the specific enantiomer. For instance, d-trans-a-Irone is dextrorotatory, indicated by a positive specific rotation value, [α]D20 +420° (CH2Cl2). drugfuture.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. acs.org A CD spectrum provides information about the absolute configuration of a chiral molecule. asm.orgacs.org The sign and intensity of the Cotton effects in the CD spectrum can be related to the spatial arrangement of the chromophores and other groups within the molecule, allowing for the assignment of the absolute configuration. researchgate.net

Computational Chemistry Approaches for Conformational Analysis and Stereochemical Prediction

Computational chemistry has emerged as an indispensable tool in the study of complex molecules like (+)-trans-alpha-Irone, providing deep insights into their three-dimensional structures and stereochemical properties. These theoretical methods complement experimental data, offering predictive power and a molecular-level understanding of conformational preferences and reaction stereoselectivity. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are prominent in the analysis of irones. frontiersin.orgpageplace.de

Conformational Analysis and Stereochemical Prediction using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems. In the context of irones, DFT calculations are crucial for predicting the stereochemical outcomes of synthetic reactions. Researchers utilize DFT to model the transition states of reaction intermediates, which allows for the rationalization of observed stereoselectivity. frontiersin.orgresearchgate.net

For instance, in the stereoselective hydrogenation of a prostereogenic exocyclic double bond to create the cis stereochemistry in α-irone, DFT calculations were employed to support the stereochemical aspects of the reaction. researchgate.net By calculating the energies of the conformers of the substrates and modeling the geometry of the rhodium η2 complexes involved in the catalytic cycle, researchers could predict the diastereodifferentiation of the double bond faces, thus forecasting the stereochemistry of the final product with high accuracy. researchgate.net

Furthermore, DFT has been applied to understand the mechanism of enzyme-catalyzed reactions. In the engineered biosynthesis of cis-α-irone, free energy calculations based on DFT were used to analyze key catalytic residues. nih.gov These calculations revealed how specific mutations in a promiscuous methyltransferase (pMT) could alter the free energy profile, favoring the binding and formation of cis-isomers over trans-isomers. nih.gov However, it is noted that discrepancies can arise from neglecting non-covalent interactions in standard DFT calculations, and accuracy can be improved by incorporating solvent effects through models like COSMO-RS.

Molecular Dynamics (MD) Simulations in Enzyme Engineering

Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. This technique has been instrumental in the structure-guided engineering of enzymes for the selective synthesis of specific irone isomers. By creating a computational model of an enzyme's active site with a substrate like psi-ionone, researchers can simulate the dynamic interactions that lead to product formation. google.com

A significant breakthrough involved engineering a promiscuous methyltransferase/cyclase (pMT) to convert psi-ionone directly to the highly desirable (+)-cis-α-irone. researchgate.net MD simulations confirmed that specific, rationally designed mutations (e.g., Y200F, S182E, L273V) stabilized the transition state for cis-α-irone formation through enhanced hydrophobic interactions and hydrogen bonding. These computational predictions guided the experimental work, leading to an engineered enzyme with over 10,000-fold improved catalytic efficiency and over 1,000-fold improved selectivity for the cis-isomer. researchgate.net The simulations effectively helped to mitigate the problematic formation of racemic byproducts by predicting residue mutations that would preclude the binding of substrates leading to trans-α-irone.

The table below summarizes key research findings where computational methods were applied to the study of irones.

Table 1: Application of Computational Methods in Irone Research

| Computational Method | Application | Subject Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Stereochemical Prediction | α-Irone, γ-Irone | Supported the stereochemical outcome of a stereoselective hydrogenation reaction by modeling catalyst-substrate complexes. | researchgate.net |

| Free Energy Calculations (DFT-based) | Enzyme Mechanism Analysis | cis-α-Irone, trans-α-Irone | Showed that mutations in a key catalytic residue (E153) of a methyltransferase improved the free energy profile to favor the formation of cis-isomers. | nih.gov |

| Molecular Dynamics (MD) Simulations | Enzyme Engineering | cis-α-Irone | Confirmed that specific mutations in a methyltransferase (pMT) stabilized the cis-α-irone transition state via hydrophobic interactions and hydrogen bonding. |

| Computational Modeling | Reaction Pathway Analysis | Irones | Used to understand the stepwise cationic reaction pathway for methylcyclization, identifying a rate-limiting methyltransfer step. | researchgate.net |

Structure Activity Relationship Sar Studies of + Trans Alpha Irone and Its Analogs

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a definitive role in the biological activity of irones, particularly in their olfactory properties. The irone structure contains multiple chiral centers, leading to a variety of stereoisomers, each with a potentially unique biological signature. The ten possible isomers of irone have been synthesized and evaluated, revealing that the human nose can distinguish between them. cnr.it

Natural iris butter contains a specific distribution of these isomers, which varies depending on the plant species. academie-sciences.fr For example, oil from Iris pallida is rich in (+)-cis-α-irone, (+)-trans-α-irone, and (+)-cis-γ-irone, whereas oil from Iris germanica predominantly contains (-)-cis-α-irone and (-)-cis-γ-irone. academie-sciences.fr

The most significant impact of stereochemistry is observed in odor perception. Olfactory studies have shown that cis-isomers are generally more potent odorants than their trans-counterparts. researchgate.net Specifically, (-)-cis-α-irone is often cited as having the most refined and powerful iris-like notes. cnr.itresearchgate.net In contrast, its enantiomer, (+)-cis-α-irone, exhibits a similar but less intense violet aroma. The trans-isomers are considered much weaker; wild-type enzymes in some biosynthetic studies produce predominantly trans-α-irone, which is described as essentially odorless. researchgate.net This demonstrates that both the relative (cis/trans) and absolute (enantiomeric) configuration are critical for the specific interactions with olfactory receptors that produce the characteristic scent.

| Isomer | Typical Natural Source (Species) | Relative Abundance in Source | Reported Olfactory Notes |

|---|---|---|---|

| (+)-trans-alpha-Irone | Iris pallida | Low (e.g., ~4%) academie-sciences.fr | Weak, soft orris butter character cnr.it |

| (-)-cis-alpha-Irone | Iris germanica | High (e.g., ~61%) academie-sciences.fr | Strongest and finest iris-like notes cnr.it |

| (+)-cis-alpha-Irone | Iris pallida | High (e.g., ~34%) academie-sciences.fr | Intense violet aroma, but less powerful than its (-) enantiomer cnr.it |

| (-)-cis-gamma-Irone | Iris germanica | High (e.g., ~38%) academie-sciences.fr | Strong odorant, comparable to (-)-cis-alpha-irone cnr.it |

Role of the Cyclohexene (B86901) Ring and Side-Chain Conformation in Molecular Recognition

The biological recognition of irones is dictated by the specific three-dimensional shape conferred by the cyclohexene ring and the conformation of the butenone side-chain.

Side-Chain Conformation: The geometry of the butenone side chain, specifically the cis or trans relationship between the ring and the ketone group, is a major determinant of activity. As noted previously, cis-isomers are olfactorily superior to trans-isomers. researchgate.net This suggests that the spatial orientation of the side chain is crucial for fitting into the binding pocket of an olfactory receptor. The α,β-unsaturated ketone moiety within the side chain is a common structural alert in toxicology profiling, as it can act as a Michael acceptor, though its reactivity in irones is thought to be sterically hindered. industrialchemicals.gov.au The conformation of this side chain dictates the accessibility of the ketone's oxygen atom for potential hydrogen bonding and the alignment of its hydrophobic portions with corresponding pockets in a receptor.

Derivatization and Structural Modification for SAR Exploration

To probe the SAR of irones, scientists synthesize a variety of analogs and derivatives. These efforts range from preparing all possible stereoisomers to creating novel structures with modified rings or side chains.

The synthesis of irone analogs is a key strategy for SAR studies. A major achievement in this area was the enzyme-mediated preparation of all ten enantiopure isomers of irone starting from a commercial racemic mixture of cis- and trans-α-irone. academie-sciences.fr This approach involved steps like sodium borohydride (B1222165) reduction to form diastereomeric alcohols, followed by lipase-mediated kinetic resolution to separate enantiomers. cnr.itacademie-sciences.fr

More recently, metabolic engineering and biocatalysis have emerged as powerful tools. Researchers have designed synthetic pathways in microorganisms like Escherichia coli to produce specific irone isomers from simple carbon sources like glucose. nih.govresearchgate.net A key challenge has been to control the stereochemical outcome. For instance, a promiscuous methyltransferase (pMT) was identified that could convert the precursor psi-ionone into irone. acs.org Through structure-guided enzyme engineering, this enzyme was modified to vastly improve its activity and specificity, shifting production from the odorless trans-α-irone to the highly valued cis-α-irone. researchgate.netacs.org Other synthetic strategies include acid-catalyzed cyclization of precursors like pseudoirone, where the choice of acid (e.g., chlorosulfonic acid) can influence the ratio of α-cis to α-trans isomers in the final product. google.com

Once synthesized, the modified structures and analogs are evaluated in bioassays to quantify their biological activity. For fragrance molecules, this often involves sensory panel evaluations to determine odor thresholds and qualitative descriptors. cnr.it

In the context of biosynthetic engineering, the "bioassay" is often the measurement of product yield and specificity from a modified enzymatic system. For example, mutagenesis studies on the promiscuous methyltransferase (pMT) enzyme created a series of mutants with altered activity. The evaluation of these modified enzyme structures in a biotransformation assay demonstrated a clear SAR, where specific amino acid substitutions in the enzyme led to vastly different product profiles. The optimized pMT12 mutant showed a significant increase in the production of cis-α-irone compared to earlier versions. acs.org

| Enzyme (Modified Structure) | cis-α-Irone Produced (mg L-1) | β-Irone Produced (mg L-1) | % cis-α-Irone of Total Irones |

|---|---|---|---|

| pMT10 | ~91.1 researchgate.net | Not specified | Not specified |

| pMT12 | ~121.8 acs.org | ~27.3 acs.org | ~81.7% |

| Data illustrates how modifying the enzyme structure (the biocatalyst) leads to improved yield and specificity in bioassays measuring irone production. researchgate.netacs.org |

Beyond olfaction, irone derivatives have been evaluated for other biological activities, such as antimicrobial effects. Bioassays using microdilution methods against various bacteria and fungi help establish the SAR for these properties, revealing which structural features are necessary for inhibiting microbial growth. researchgate.net Studies on related alicyclic β-amino acids have shown that modifications to key functional groups, such as the carboxylic acid or primary amine, can render the compounds inactive, highlighting the strict structural requirements for their antifungal activity. mmsl.cz

Biological Activities and Mechanistic Research Excluding Human Clinical Data

Antimicrobial Properties and Efficacy against Pathogens

While direct studies on the antimicrobial efficacy of isolated (+)-trans-alpha-Irone are limited, research on essential oils containing this compound provides insight into its potential role as an antimicrobial agent. Irones, as part of the broader class of terpenoids, are recognized for their bioactive properties.

Scientific investigations into essential oils from various plant species have identified (+)-trans-alpha-Irone as a constituent, and these oils have demonstrated antimicrobial effects. For instance, an analysis of oil from Iris germanica showed the presence of (+)-trans-alpha-Irone at 0.91% of the total composition. semanticscholar.org Similarly, studies on the essential oil of Iris pallida have reported (+)-trans-alpha-Irone as a component. researchgate.net

One study on the essential oil from the leaves and bulbs of Gynandriris sisyrinchium evaluated its antimicrobial activity against a panel of bacteria. researchgate.net While (+)-trans-alpha-Irone was not a major component, its presence is noted in related Iris species. yu.edu.jo The mixed essential oil of G. sisyrinchium showed inhibitory activity against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus. researchgate.net However, it is important to note that this activity results from the synergistic or individual effects of all compounds within the oil, not just (+)-trans-alpha-Irone.

| Constituent of Iris germanica Essential Oil | Percentage (%) |

| (+)-trans-α-irone | 0.91 |

| (-)-cis-α-irone | 61.48 |

| β-irone | 0.71 |

| (-)-cis-γ-irone | 37.60 |

Data sourced from a study on iris butter prepared from Iris germanica. semanticscholar.org

The antimicrobial action of terpenoids like (+)-trans-alpha-Irone is generally attributed to their interaction with microbial cells, particularly the cell membrane. encyclopedia.pubnih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. nih.govmdpi.com

This insertion can lead to several detrimental effects for the pathogen:

Disruption of Membrane Integrity : The presence of terpenoids within the membrane can alter its fluidity and permeability. researchgate.netnih.gov This disruption leads to the leakage of essential intracellular components, such as ions (e.g., potassium), ATP, and nucleic acids, ultimately causing cell death. encyclopedia.pubnih.gov

Inhibition of Membrane-Bound Enzymes : Key cellular processes rely on enzymes embedded in the cell membrane, such as ATPases involved in energy production. Terpenoids can interfere with the function of these enzymes, disrupting cellular energy metabolism. encyclopedia.pub

Impairment of Protein Synthesis : Some terpenoids have been shown to inhibit various stages of protein synthesis, a critical function for bacterial viability and proliferation. nih.gov

Although these mechanisms have been proposed for terpenoids as a class, specific studies confirming these actions for pure (+)-trans-alpha-Irone are not extensively documented.

Antioxidant Activity and Related Mechanisms

Extracts from plants of the Iris genus, known to contain irones including (+)-trans-alpha-Irone, have shown antioxidant properties in various assays. semanticscholar.orgresearchgate.net The general mechanisms for the antioxidant activity of terpenoids involve their ability to act as free radical scavengers or to enhance the body's endogenous antioxidant systems. nih.govresearchgate.netresearchgate.net

The antioxidant action of terpenoids can be attributed to:

Direct Radical Scavenging : Terpenoids can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating the damaging chain reactions of oxidation. nih.gov The presence of conjugated double bonds in the structure of some terpenes has been linked to their antioxidant capacity. cabidigitallibrary.org

Indirect Antioxidant Effects : Some terpenes can upregulate the expression and activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, providing protection against oxidative stress. researchgate.net

While extracts of Iris germanica have demonstrated significant free-radical scavenging activity and a high total phenolic content, the specific contribution of (+)-trans-alpha-Irone to this effect has not been isolated. researchgate.net

Interaction with Olfactory Receptors and Chemoreception Mechanisms

The interaction of odorant molecules with olfactory receptors (ORs) is the basis of the sense of smell. Irones are particularly famous for their role in the characteristic scent of iris and violet, making their interaction with ORs a key area of research.

Molecular docking is a computational technique used to predict how a ligand, such as an odorant molecule, binds to the active site of a receptor. nih.gov For olfaction, these studies aim to understand the interactions between odorants and the seven-transmembrane G protein-coupled receptors (GPCRs) located in the nasal epithelium. frontiersin.org The binding of an odorant triggers a conformational change in the receptor, initiating a signal cascade that results in the perception of a specific smell. frontiersin.org

While molecular docking has been applied to various odorants to elucidate binding mechanisms, specific studies detailing the docking of (+)-trans-alpha-Irone into a human olfactory receptor are not prominent in the available literature. Research has focused more on its isomers or related compounds. For example, studies on ionones have explored their agonist and antagonist activities at the human olfactory receptor OR51E2. researchgate.net General principles suggest that binding is stabilized by hydrophobic interactions and, in some cases, hydrogen bonds between the odorant and amino acid residues within the receptor's binding pocket. frontiersin.org

The relationship between a molecule's structure and its perceived odor is complex and highly specific. In the case of irones, stereochemistry plays a critical role in determining the olfactory properties. Research has consistently shown that the different isomers of alpha-irone (B1206951) possess distinct odor profiles.

There is a strong consensus that the cis-isomers, particularly (+)-cis-α-irone, are responsible for the highly valued, clean, and powerful violet-like orris odor. bris.ac.ukacademie-sciences.fr In contrast, the trans-isomer, (+)-trans-alpha-Irone, is described as having a much less appreciated or even negligible characteristic iris scent. bris.ac.uk Some sources even state that trans-alpha-irone lacks the specific olfactory properties associated with its cis-counterpart. google.com This dramatic difference in odor perception based on the diastereomeric form highlights the high degree of selectivity of olfactory receptors. The specific three-dimensional shape of the cis-isomer appears to be a crucial fit for the olfactory receptors that produce the characteristic orris scent, an interaction that the trans-isomer does not achieve with the same efficacy.

### 7.4 Other Investigated Biological Activities

Iris#### 7.4.1 Allelopathic Effects

Iris pallidaI. pallidamdpi.comwisdomlib.orgIn a study evaluating the allelopathic potential of various medicinal plants from Cambodia, Iris pallida was identified as one of the species showing significant inhibitory effects on the radicle growth of lettuce (Lactuca sativa). mdpi.comresearchgate.net The bioassay, which specifically targets volatile allelochemicals, demonstrated that I. pallida caused a 20–30% inhibition of lettuce radicle growth. wisdomlib.org This suggests that volatile compounds, including the irones, released from the plant material contribute to its ability to suppress the growth of nearby plants. mdpi.comwisdomlib.org While these studies highlight the allelopathic nature of the plant source, they point towards the collective action of its chemical constituents, including alpha-irone.

| Plant Source | Bioassay Method | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| Iris pallida | Dish Pack Method (Volatiles) | Lettuce (Lactuca sativa) | Significant inhibition of radicle growth (20-30%) | wisdomlib.org |

| Iris pallida | General Allelopathy Screening | Lettuce (Lactuca sativa) | Identified as having strong allelopathic activity | mdpi.com |

#### 7.4.2 Insecticidal and Repellent Properties

Vespula vulgarisnih.govnih.govWhile some sources anecdotally list "insect repellent" as a traditional use for plants containing irones, specific research confirming potent insecticidal or broad-spectrum repellent activity for the isolated compound (+)-trans-alpha-Irone is limited. One study identified "Irone" as a potential insecticidal compound in Eucalyptus camaldulensis extract, but this was a general identification within a complex mixture. researchgate.net

| Compound | Target Insect | Activity Tested | Result | Reference |

|---|---|---|---|---|

| alpha-Irone | Vespid wasps (Vespula vulgaris) | Repellency | Did not show significant repellent potency in the bioassay | nih.gov |

Analytical Methodologies for Detection and Quantification of + Trans Alpha Irone in Complex Matrices

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate and concentrate (+)-trans-alpha-Irone from the matrix while minimizing interfering substances. The initial step often involves sample homogenization through processes like grinding, milling, or blending to create a uniform test sample. europa.eu Following homogenization, mass reduction techniques may be employed to obtain a representative subsample for analysis. europa.eu

For volatile compounds like irone, enrichment techniques are vital to increase the analyte concentration to a level detectable by analytical instruments. While traditional methods like liquid-liquid extraction or solid-phase extraction (SPE) can be used, modern approaches are often preferred for their efficiency and reduced solvent use. One of the most widely employed techniques is Solid-Phase Microextraction (SPME), which integrates sampling, extraction, and concentration into a single, solvent-free step. nih.govmdpi.com More advanced methods, such as the use of molecularly imprinted polymers (MIPs), offer high selectivity by creating polymer matrices with cavities specifically designed to bind to a target molecule like irone. wikipedia.org For specific applications, techniques like immobilized metal affinity chromatography (IMAC) can be adapted to enrich target analytes from complex mixtures. nih.gov

| Technique | Principle | Advantages | Common Application |

| Homogenization | Crushing, grinding, or blending to create a uniform sample. europa.eu | Ensures the analytical portion is representative of the whole sample. | Initial preparation of solid matrices (e.g., plant tissue). |

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid phase and a liquid phase. | Good for cleanup and concentration; can be automated. | Extraction from liquid samples or extracts. |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs and concentrates analytes from a sample (liquid or headspace). nih.gov | Solvent-free, simple, sensitive, and easily coupled with GC-MS. nih.govmdpi.com | Analysis of volatile and semi-volatile compounds in various matrices. |

| Molecularly Imprinted Polymers (MIPs) | Creation of polymers with specific recognition sites for a template molecule. wikipedia.org | High selectivity and affinity for the target analyte. | Highly selective enrichment from complex samples. |

Chromatographic-Mass Spectrometric (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds such as (+)-trans-alpha-Irone. nih.gov This powerful technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In GC, volatile components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly confident identification of the compound.

A significant challenge in chromatography is the potential for retention times to shift between different instruments, after column maintenance, or over time. spectroscopyonline.comthermofisher.com Retention Time Locking (RTL) is a powerful technique that addresses this issue by adjusting the carrier gas pressure (or flow) to force a specific standard compound to elute at a predetermined, "locked" retention time. amazonaws.comyoutube.com Once the method is locked, all other compounds in the sample will also elute at consistent, predictable retention times. amazonaws.com

This approach offers numerous benefits for irone analysis:

Improved Compound Identification: RTL provides an extra layer of confidence in compound identification, which is particularly valuable when differentiating between isomers with similar mass spectra. gcms.cz

Method Transferability: Locked methods can be easily transferred between different GC-MS systems, even in different laboratories, ensuring consistent results. amazonaws.comgcms.cz

Simplified Data Processing: With stable retention times, the need to update peak identification tables in data processing methods after system maintenance is eliminated. thermofisher.comyoutube.com

Database Compatibility: RTL allows for the creation and use of extensive retention time libraries for flavors and fragrances, facilitating the rapid identification of compounds in complex mixtures. gcms.cz

The RTL process typically involves an initial calibration where the locking compound is analyzed at several different column pressures to create a calibration curve. youtube.com The software then calculates the precise pressure needed to achieve the target retention time for the locking compound in all subsequent analyses. youtube.com

For analyzing volatile compounds like (+)-trans-alpha-Irone in solid or liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a preferred sample introduction technique. nih.govtechscience.com This method involves exposing a coated silica (B1680970) fiber to the headspace (the gas phase) above the sample in a sealed vial. mdpi.com Volatile and semi-volatile analytes, including irone, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of the GC-MS, where the adsorbed analytes are thermally desorbed for analysis. nih.govmdpi.com

The efficiency of HS-SPME is dependent on several parameters that must be optimized to achieve maximum sensitivity and a comprehensive volatile profile. mdpi.comnih.gov

| Parameter | Description | Effect on Extraction |

| Fiber Coating | The type of polymer coating on the fiber (e.g., DVB/CAR/PDMS). nih.gov | Determines the selectivity and capacity for different types of analytes. A combination fiber is often used for broad-range screening. |

| Extraction Temperature | The temperature at which the sample is held during fiber exposure. mdpi.com | Higher temperatures increase the vapor pressure of analytes, aiding their transfer to the headspace, but can also lead to thermal degradation or matrix changes. mdpi.com |

| Extraction Time | The duration the fiber is exposed to the sample headspace. nih.gov | Longer times allow for more analyte to be adsorbed, increasing sensitivity up to the point of equilibrium. |

| Sample Matrix | The composition of the sample (e.g., addition of salt). mdpi.com | Modifying the matrix, such as by adding salt, can decrease the solubility of organic analytes and promote their release into the headspace. |

HS-SPME-GC-MS is a powerful, automated, and solvent-free method for the analysis of (+)-trans-alpha-Irone in complex samples such as plant tissues and fragrance formulations. nih.govnih.gov

Quality Control and Purity Assessment of Irone Samples

Rigorous quality control (QC) is essential to ensure the accuracy, reliability, and reproducibility of analytical results and bioactivity data. needle.tubenih.gov A comprehensive QC program for irone analysis involves standardizing all procedures, from sample collection and preparation to instrumental analysis and data reporting. needle.tubemlo-online.com This includes the regular use of control materials to monitor the performance of the entire analytical process. mlo-online.comresearchgate.net

The synthesis of alpha-irone (B1206951) often results in a mixture of isomers (e.g., alpha, beta, gamma) and stereoisomers (cis/trans enantiomers). scentree.cocnr.it Since different isomers can have distinct properties, it is critical to assess the isomeric purity and enantiomeric excess (ee) of a sample, especially for (+)-trans-alpha-Irone. cnr.itleffingwell.com

Isomer Purity: The relative amounts of α-, β-, and γ-irone can be determined using GC-MS. The separation of these isomers is achieved based on their different volatilities and interactions with the GC column stationary phase.

Enantiomeric Excess (EE): Differentiating between enantiomers, such as (+)-trans-alpha-Irone and (-)-trans-alpha-Irone, requires a chiral separation technique. Chiral gas chromatography is the most common method for this purpose. It utilizes a special GC column with a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different retention times. The enantiomeric excess, a measure of the purity of one enantiomer over the other, is calculated from the relative peak areas of the two enantiomers. nih.gov For example, a synthesized sample of (+)-trans-α-irone was determined to have a chemical purity of 96% by GC and an enantiomeric excess of 98% by chiral GC analysis. Similarly, its enantiomer, (–)-trans-α-irone, was found to have a chemical purity of 88% and an ee of 98%. These methods are crucial for verifying the stereochemical integrity of irone samples used in research and commercial applications. libretexts.org

Applications in Authenticity Testing of Natural Products